N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(4-Methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-3-yl substituent at the quinoline’s 2-position and a 4-methoxyphenyl group attached to the carboxamide moiety. This structural framework is associated with diverse biological activities, including antimicrobial and receptor-binding properties, as observed in related analogs . The 4-methoxy group on the phenyl ring may enhance solubility and modulate electronic effects, while the pyridin-3-yl group contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-27-17-10-8-16(9-11-17)24-22(26)19-13-21(15-5-4-12-23-14-15)25-20-7-3-2-6-18(19)20/h2-14H,1H3,(H,24,26) |
InChI Key |
LTJYZYHEFUJZAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Substitution Reactions: Introduction of the pyridin-3-yl group can be done via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a lead compound in drug discovery.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
Carboxamide Substituents: The 4-methoxyphenyl group in the target compound contrasts with bulkier substituents like naphthyl (compound 7, ) or piperazine-ethyl (G547-0192, ). Smaller groups (e.g., 3-pyridinyl in ) may reduce steric hindrance but decrease lipophilicity.
Pyridin-3-yl vs. Pyridin-2-yl or Phenyl :
- Pyridin-3-yl at position 2 (target compound) is retained in compound 7 () and G547-0192 (). Pyridin-2-yl analogs (e.g., compound 8 in ) show higher melting points (261–262°C vs. 215–216°C for pyridin-3-yl), suggesting stronger crystal packing .
Biological Activity
N-(4-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
1. Overview of Quinoline Derivatives
Quinoline derivatives are known for their wide range of pharmacological properties. The core structure of quinoline allows for various substitutions that can enhance their biological activities. Specifically, compounds with a carboxamide group have shown significant promise in medicinal chemistry due to their ability to interact with various biological targets.
2.1 Antimicrobial Activity
This compound has demonstrated effectiveness against several bacterial strains. Studies indicate that compounds in this class possess antimicrobial properties that can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
2.2 Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines, including those associated with lung and pancreatic cancers. The mechanism of action may involve the modulation of specific cellular pathways that regulate cell proliferation and apoptosis .
Research into the specific mechanisms by which this compound exerts its biological effects is ongoing. However, it is believed that the compound interacts with key enzymes or receptors involved in cancer progression and microbial resistance, potentially leading to therapeutic effects.
4. Synthesis and Structural Analysis
The synthesis of this compound typically involves several key reactions:
- Formation of the Quinoline Core : Various synthetic methods are employed to construct the quinoline ring.
- Substitution Reactions : Introduction of the pyridine and methoxyphenyl groups through electrophilic aromatic substitution.
- Carboxamide Formation : Finalization of the structure by converting a carboxylic acid derivative into a carboxamide.
The structural characteristics contribute significantly to its biological activity, as specific functional groups can enhance binding affinity to target molecules.
5. Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Elamari et al., 2013 | Anticancer Activity | Demonstrated cytotoxic effects at nanomolar concentrations in B16 melanoma cells. |
| Zhou et al., 2014 | Antiproliferative Activity | Evaluated against multiple cancer cell lines (A549, H460) with moderate to excellent results. |
| Prasad et al., 2019 | Antiproliferative Screening | Showed promising cytotoxicity against lung cancer cell line A549. |
These findings underline the compound's potential as a lead candidate for further drug development.
6. Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to elucidate its mechanisms of action fully and optimize its pharmacological properties for therapeutic applications.
Future studies should focus on:
- Detailed mechanistic studies to understand its interaction with biological targets.
- Clinical trials to evaluate safety and efficacy in humans.
- Structural modifications to enhance activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
